

In-depth Technical Guide: 3-Aminopropylphosphinic Acid (CGP 27492)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Aminopropylphosphinic acid

Cat. No.: B15619435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Synonyms and Identification

3-Aminopropylphosphinic acid, a potent and selective GABA analog, is a key tool in neuroscience research. While its formal name is **3-Aminopropylphosphinic acid**, it is frequently referenced in scientific literature by several synonyms. Understanding these alternative identifiers is crucial for comprehensive literature review and research.

Synonym	Notes	
CGP 27492	A common designation in pharmacological studies.	
3-APPA	An abbreviation of the chemical name.	
CGA 147823	Another research code used to identify the compound.	
(3-Aminopropyl)phosphinic acid	An alternative chemical name format.	
3-aminopropanephosphinic acid	Another variation of the chemical name.	
3-aminopropylphosphonous acid	A less common, but still valid, chemical name.	

Chemical Identifiers:

CAS Number: 103680-47-3[1]

Molecular Formula: C₃H₁₀NO₂P[1]

Molecular Weight: 123.09 g/mol [1]

Pharmacological Profile: A Potent GABAB Receptor Agonist

3-Aminopropylphosphinic acid is a potent agonist of the GABAB receptor.[2] Its primary mechanism of action involves binding to and activating GABAB receptors, which are G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission in the central and peripheral nervous systems.

Quantitative Analysis of Receptor Activity

Several studies have quantified the potency of **3-Aminopropylphosphinic acid** at the GABAB receptor. The following table summarizes key findings from a study by Hills et al. (1989), which investigated its effects on isolated tissue preparations.

Preparation	Parameter	Value	Reference
Electrically stimulated guinea-pig ileum	IC50	1.84 ± 0.23 μM	[3]
Electrically stimulated rat anococcygeus muscle	IC50	0.89 ± 0.15 μM	[3]

This study concluded that **3-aminopropylphosphinic acid** is a potent and selective GABAB agonist, being approximately seven times more potent than baclofen in the guinea-pig ileum and five times more potent in the rat anococcygeus muscle.[3]

Experimental Protocols

To facilitate reproducibility and further research, detailed experimental methodologies are essential. The following protocols are based on the work of Hills et al. (1989) for the

assessment of GABAB receptor agonist activity.

Electrically Stimulated Guinea-Pig Ileum Preparation

Objective: To determine the inhibitory effect of **3-Aminopropylphosphinic acid** on cholinergic twitch contractions.

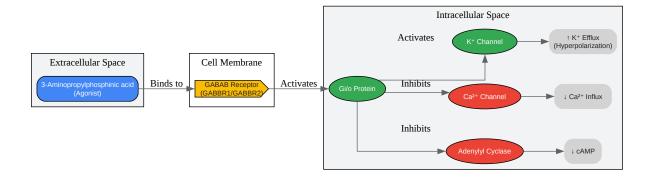
Methodology:

- Tissue Preparation: A section of the distal ileum is removed from a euthanized guinea-pig and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
- Stimulation: The ileum is subjected to electrical field stimulation to elicit cholinergic twitch contractions.
- Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of 3-Aminopropylphosphinic acid to the organ bath.
- Data Analysis: The concentration of the agonist that produces a 50% inhibition of the twitch contraction (IC50) is calculated.

Electrically Stimulated Rat Anococcygeus Muscle Preparation

Objective: To assess the inhibitory effect of **3-Aminopropylphosphinic acid** on nervemediated contractions.

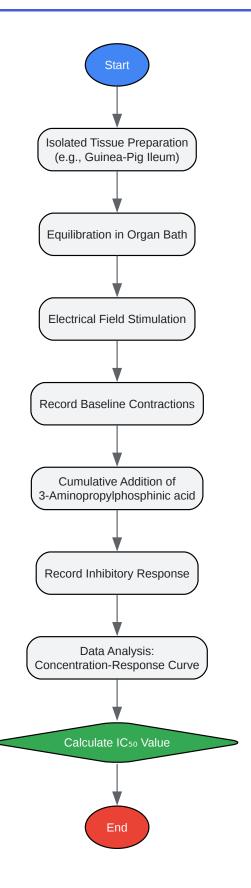
Methodology:


- Tissue Preparation: The anococcygeus muscles are dissected from a euthanized rat and mounted in an organ bath under the same conditions as the guinea-pig ileum.
- Stimulation: Electrical field stimulation is used to induce twitch contractions.
- Drug Application: A cumulative concentration-response curve for 3-Aminopropylphosphinic acid is constructed.

 Data Analysis: The IC₅₀ value is determined as the concentration that causes a 50% reduction in the electrically evoked contraction.

Visualizing the Molecular Pathway and Experimental Workflow GABAB Receptor Signaling Pathway

Activation of the GABAB receptor by an agonist like **3-Aminopropylphosphinic acid** initiates a signaling cascade that ultimately leads to neuronal inhibition. The following diagram illustrates this pathway.


Click to download full resolution via product page

Caption: GABAB receptor signaling cascade initiated by an agonist.

Experimental Workflow for IC₅₀ Determination

The logical flow of an experiment to determine the IC₅₀ value of a GABAB receptor agonist is depicted below.

Click to download full resolution via product page

Caption: Workflow for determining the IC50 of a GABAB agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-depth Technical Guide: 3-Aminopropylphosphinic Acid (CGP 27492)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619435#synonyms-for-3-aminopropylphosphinic-acid-cgp-27492]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com